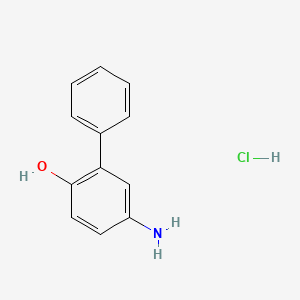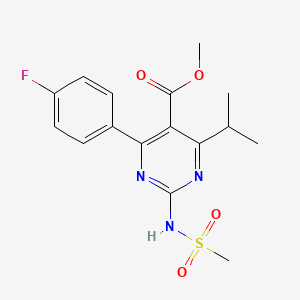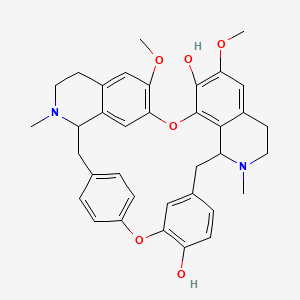
2-Hydroxy-5-aminobiphenyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-[1,1’-biphenyl]-2-ol hydrochloride is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position on the biphenyl structure, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-[1,1’-biphenyl]-2-ol hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which forms the biphenyl core by coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The amino and hydroxyl groups are then introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Amino-[1,1’-biphenyl]-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
5-Amino-[1,1’-biphenyl]-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-[1,1’-biphenyl]-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its amino and hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. This compound may also interact with enzymes, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminobiphenyl: Lacks the hydroxyl group, making it less polar.
4-Aminobiphenyl: Has the amino group at a different position, affecting its reactivity and interactions.
2-Hydroxybiphenyl: Lacks the amino group, altering its chemical properties.
Uniqueness
5-Amino-[1,1’-biphenyl]-2-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the biphenyl structure, which enhances its solubility and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-amino-2-phenylphenol;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9;/h1-8,14H,13H2;1H |
InChI Key |
BYFJQAZKIBIOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)










